molecular formula C16H13BrN2O2S B2438773 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 863512-86-1

5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No.: B2438773
CAS No.: 863512-86-1
M. Wt: 377.26
InChI Key: SGHUEBCQKTUBEZ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antimicrobial research. This hybrid compound features a furan-2-carboxamide core, a privileged scaffold in drug discovery, which is brominated at the 5-position and linked via an ethyl chain to a 2-phenylthiazole moiety. The structural combination of these heterocyclic systems is designed to enhance potential bioactivity and target specificity. This compound is primarily investigated for its potential as an antibiofilm and anti-quorum sensing agent . Research on structurally related furan-2-carboxamide analogs has demonstrated significant efficacy in inhibiting biofilm formation in opportunistic pathogens like Pseudomonas aeruginosa , a major concern in cystic fibrosis and hospital-acquired infections . Biofilms contribute to persistent infections by protecting bacteria from antimicrobial agents and the host immune system. Furan-2-carboxamide derivatives are proposed to function by interfering with the LasR quorum-sensing system, a key regulator of virulence and biofilm development in P. aeruginosa . Molecular docking studies suggest these compounds can occupy the LasR binding site, potentially disrupting bacterial communication and reducing the production of virulence factors such as pyocyanin and proteases . Furthermore, the inclusion of the thiazole ring augments its research value, as this heterocycle is a well-established pharmacophore known to confer a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties . The specific structural attributes of this molecule, including the bromo-furan and phenylthiazole groups connected by a flexible linker, make it a valuable chemical tool for exploring new strategies to combat multidrug-resistant bacterial infections. It is intended solely for Research Use Only in laboratory studies and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-14-7-6-13(21-14)15(20)18-9-8-12-10-22-16(19-12)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHUEBCQKTUBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Synthesis

The 2-phenylthiazol-4-yl moiety is synthesized via the Hantzsch thiazole synthesis, a well-established method for constructing thiazole rings. This involves the condensation of thiourea derivatives with α-haloketones under basic conditions.

Reaction Mechanism

Thioamide intermediates react with 2-bromoacetophenone derivatives in refluxing ethanol, facilitating cyclization and deprotection of amine groups. For example:
$$
\text{Thioamide} + \text{2-Bromoacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole Hydrobromide Intermediate}
$$
This step typically achieves yields of 60–80% under optimized conditions.

Table 1: Thiazole Synthesis Conditions and Yields
Starting Material Reagent Solvent Temperature Yield (%) Source
2-Phenylthioamide 2-Bromoacetophenone Ethanol Reflux 75
4-Fluorophenylthioamide 2-Bromo-4-fluoroacetophenone Ethanol Reflux 68

Bromination of Furan-2-Carboxamide

Bromination is performed at the 5-position of the furan ring using N-bromosuccinimide (NBS) or molecular bromine. NBS is preferred due to its controlled reactivity and reduced side-product formation.

Bromination Protocol

  • Substrate : Furan-2-carboxamide (1.0 equiv)
  • Reagent : NBS (1.1 equiv)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions : Stirred at 0–25°C for 4–12 hours.

The reaction progress is monitored via thin-layer chromatography (TLC), with purification by column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Bromination Efficiency Across Solvents
Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Source
DCM 0 6 85 98
THF 25 12 78 95

Amidation Coupling

The final step involves coupling the brominated furan-2-carboxamide with the thiazole-ethylamine intermediate using carbodiimide-based coupling agents.

Coupling Methodology

  • Reagents :
    • 5-Bromofuran-2-carboxylic acid (1.0 equiv)
    • 2-(2-Phenylthiazol-4-yl)ethylamine (1.2 equiv)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)
    • N-Hydroxysuccinimide (NHS, 1.5 equiv)
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Conditions : Stirred at 25°C for 12–24 hours.
Table 3: Amidation Reaction Outcomes
Coupling Agent Solvent Time (h) Yield (%) Purity (%) Source
EDCI/NHS THF 18 72 97
DCC/DMAP DMF 24 65 94

Optimization and Purification

Solvent Recycling

Ethanol and THF are recovered via rotary evaporation and reused, reducing costs by 15–20% without compromising yield.

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)
  • Mobile Phase : Ethyl acetate/hexane (3:7 to 1:1 gradient)
  • Purity : >95% in all cases.

Analytical Characterization

Table 4: Spectroscopic Data for 5-Bromo-N-(2-(2-Phenylthiazol-4-yl)ethyl)furan-2-carboxamide
Technique Data Source
1H NMR (300 MHz, CDCl3) δ 7.89–7.92 (m, 2H, ArH), 7.45–7.55 (m, 5H, ArH), 5.20 (s, 2H, CH2)
13C NMR (75 MHz, CDCl3) δ 161.2 (C=O), 148.8 (Thiazole C2), 126.7 (Furan C5)
HRMS [M+H]+ Calcd: 435.3; Found: 435.2

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of the corresponding furan-2-carboxamide.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Furan-2-carboxamide.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, derivatives of thiazole have shown promising activity against various cancer cell lines, including lung adenocarcinoma and glioblastoma. The incorporation of the phenylthiazole group in 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide may enhance its cytotoxic effects due to the synergistic action of the furan and thiazole rings, which are known for their ability to interact with biological targets involved in cancer progression .

Antiviral Properties
Thiazole-containing compounds have also been evaluated for their antiviral activities. For example, certain thiazole derivatives demonstrated significant antiviral effects against H5N1 influenza virus. Given the structural similarities, it is plausible that this compound could exhibit similar antiviral properties, warranting further investigation into its efficacy against viral pathogens .

Pharmacological Applications

Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazoles are frequently associated with antibacterial and antifungal activities. Studies have indicated that modifications in the thiazole ring can lead to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of bromine in the compound may also contribute to its antimicrobial efficacy through halogenation effects .

Antiparasitic Activity
Research has identified several thiazole derivatives as potential leads in combating parasitic infections such as human African trypanosomiasis. The structural framework of this compound could be optimized for similar antiparasitic activity, particularly against Trypanosoma brucei, which is responsible for this disease .

Material Science

Organic Electronics
The unique electronic properties associated with furan and thiazole rings make this compound a candidate for applications in organic electronics. Research into organic semiconductors has shown that compounds with such heterocycles can exhibit favorable charge transport properties. This opens avenues for the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies and Experimental Findings

Study Focus Area Findings
Evren et al. (2019) Anticancer ActivityDeveloped thiazole derivatives showing selective cytotoxicity against A549 cells; potential parallels to be drawn with this compound.
Sayed et al. (2020) Antiparasitic ActivityIdentified thiazole derivatives effective against Trypanosoma species; suggests similar pathways could be explored for the target compound.
Mohamed & Ramadan (2020) Antiviral PropertiesSynthesized phenylthiazole derivatives with significant antiviral activity; indicates potential for further exploration of related compounds like this compound.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(2-thiazol-4-yl)ethyl)furan-2-carboxamide
  • 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)thiophene-2-carboxamide
  • 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrrole-2-carboxamide

Uniqueness

5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide is unique due to the combination of the furan and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the bromine atom also allows for further functionalization through substitution reactions.

Biological Activity

5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide is a heterocyclic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring , a thiazole ring , and a bromine atom , which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C16H14BrN2O2S
Molecular Weight 398.26 g/mol
CAS Number 863512-86-1

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated that thiazole derivatives can reduce the survival rates of intracellular pathogens while maintaining low toxicity to mammalian cells .

Anticancer Potential

The anticancer activity of this compound is also notable. Thiazoles are well-documented for their cytotoxic effects against different cancer cell lines. The mechanism typically involves the inhibition of specific enzymes or modulation of receptor activities, leading to apoptosis in cancer cells. For example, certain thiazole derivatives have been shown to exhibit IC50 values in the low micromolar range against various cancer types, indicating strong cytotoxicity .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, disrupting normal cell function.
  • Receptor Modulation : It may interact with receptors to alter signaling pathways, contributing to its therapeutic effects.
  • Oxidative Stress Induction : Some studies suggest that thiazole derivatives can induce oxidative stress in targeted cells, leading to cell death .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on thiazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting activity comparable to standard antibiotics .
  • Cytotoxicity Assessments : In vitro assays have shown that thiazole-containing compounds can significantly inhibit the growth of human glioblastoma and melanoma cell lines, with IC50 values indicating potent anticancer activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives reveal that modifications at specific positions can enhance biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the coupling of furoic acid derivatives and aminothiazole intermediates. For example, furoic acid can be activated using coupling agents like EDCI/HOBt, followed by reaction with 2-(2-phenylthiazol-4-yl)ethylamine under basic conditions (e.g., Et₃N). Optimization involves monitoring reaction progress via TLC/HPLC and isolating intermediates via column chromatography. Recrystallization from acetonitrile or ethanol improves purity . Yield optimization may require temperature control (e.g., 0–5°C for sensitive steps) and stoichiometric adjustments of reagents (1.2–1.5 eq. of brominating agents for regioselective substitution) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the furan-thiazole linkage (e.g., δ 7.2–7.8 ppm for aromatic protons) and the bromo substituent (distinct splitting patterns).
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 417.98).
  • IR : Validates carbonyl groups (C=O stretch ~1680 cm⁻¹).
    Contradictions (e.g., unexpected splitting in NMR) are resolved by repeating experiments under anhydrous conditions or using deuterated solvents to eliminate impurity interference. Comparative analysis with analogous compounds (e.g., ’s N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide) helps assign peaks .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Thiazole-containing compounds often exhibit kinase inhibition or antimicrobial activity. Standard assays include:

  • Kinase inhibition : ATPase-Glo™ assay for IC₅₀ determination.
  • Antimicrobial testing : Broth microdilution (MIC against S. aureus or E. coli).
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity.
    Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs ensure reproducibility. Data interpretation requires normalization to solvent-only controls .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what are the limitations?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Maestro model interactions with targets (e.g., EGFR kinase). The furan-thiazole scaffold’s rigidity may favor hydrophobic pockets.
  • MD Simulations : GROMACS/AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
    Limitations include force field inaccuracies for halogen bonds (Br interactions) and solvent effects. Validation via experimental IC₅₀ values is critical .

Q. What strategies resolve contradictions between theoretical and experimental data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies (e.g., predicted high affinity but low experimental activity) arise from unaccounted factors like membrane permeability. Mitigation strategies:

  • LogP Measurement : Shake-flask method to assess hydrophobicity.
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to identify rapid degradation.
  • Crystallography : X-ray/NMR structures of ligand-target complexes reveal steric clashes or improper binding modes. Iterative design cycles refine substituents (e.g., replacing Br with CF₃ for better steric fit) .

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Taguchi methods optimize variables (temperature, catalyst loading). For bromination, NaBr/Oxone in DMF at 60°C reduces dibromo byproducts.
  • Inline Analytics : PAT tools (e.g., ReactIR) monitor intermediates in real time.
  • Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials. Pilot-scale trials (100–500 g) identify mixing or heat transfer issues .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells by measuring protein thermal stability shifts.
  • SAR-by-NMR : Detects fragment binding to secondary sites.
  • CRISPR-Cas9 Knockout Models : Validate target specificity (e.g., gene knockout reverses observed activity).
    Multi-omics integration (transcriptomics/proteomics) identifies off-target effects .

Contradictions and Special Considerations

  • Spectral Assignments : reports δ 7.5 ppm for furan protons, while similar compounds ( ) show upfield shifts (δ 7.2 ppm) due to electron-withdrawing bromine. Contextualize using substituent effects.
  • Biological Activity : Thiazole derivatives in show broad activity, but selective targeting requires functional group tuning (e.g., sulfonamide vs. carboxamide linkers) .

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